Cas no 2227863-17-2 ((3R)-3-4-fluoro-3-(trifluoromethyl)phenyl-3-hydroxypropanoic acid)

(3R)-3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid is a chiral fluorinated phenyl derivative with a hydroxypropanoic acid moiety, offering unique structural and electronic properties. Its stereospecific (R)-configuration ensures precise interactions in asymmetric synthesis or pharmaceutical applications. The presence of fluorine and trifluoromethyl groups enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug design. The carboxylic acid functionality allows for further derivatization or salt formation, improving solubility and bioavailability. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where fluorinated aromatic systems are critical for target binding or pharmacokinetic optimization. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(3R)-3-4-fluoro-3-(trifluoromethyl)phenyl-3-hydroxypropanoic acid structure
2227863-17-2 structure
Product name:(3R)-3-4-fluoro-3-(trifluoromethyl)phenyl-3-hydroxypropanoic acid
CAS No:2227863-17-2
MF:C10H8F4O3
MW:252.162337303162
CID:5795115
PubChem ID:165743686

(3R)-3-4-fluoro-3-(trifluoromethyl)phenyl-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2227863-17-2
    • (3R)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
    • EN300-1959260
    • (3R)-3-4-fluoro-3-(trifluoromethyl)phenyl-3-hydroxypropanoic acid
    • Inchi: 1S/C10H8F4O3/c11-7-2-1-5(8(15)4-9(16)17)3-6(7)10(12,13)14/h1-3,8,15H,4H2,(H,16,17)/t8-/m1/s1
    • InChI Key: HYPMZHPESITTHT-MRVPVSSYSA-N
    • SMILES: FC1C=CC(=CC=1C(F)(F)F)[C@@H](CC(=O)O)O

Computed Properties

  • Exact Mass: 252.04095676g/mol
  • Monoisotopic Mass: 252.04095676g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų
  • XLogP3: 1.6

(3R)-3-4-fluoro-3-(trifluoromethyl)phenyl-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1959260-10.0g
(3R)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
2227863-17-2
10g
$7128.0 2023-05-31
Enamine
EN300-1959260-0.1g
(3R)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
2227863-17-2
0.1g
$1459.0 2023-09-17
Enamine
EN300-1959260-5g
(3R)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
2227863-17-2
5g
$4806.0 2023-09-17
Enamine
EN300-1959260-0.05g
(3R)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
2227863-17-2
0.05g
$1393.0 2023-09-17
Enamine
EN300-1959260-0.25g
(3R)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
2227863-17-2
0.25g
$1525.0 2023-09-17
Enamine
EN300-1959260-2.5g
(3R)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
2227863-17-2
2.5g
$3249.0 2023-09-17
Enamine
EN300-1959260-5.0g
(3R)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
2227863-17-2
5g
$4806.0 2023-05-31
Enamine
EN300-1959260-1.0g
(3R)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
2227863-17-2
1g
$1658.0 2023-05-31
Enamine
EN300-1959260-1g
(3R)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
2227863-17-2
1g
$1658.0 2023-09-17
Enamine
EN300-1959260-10g
(3R)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
2227863-17-2
10g
$7128.0 2023-09-17

Additional information on (3R)-3-4-fluoro-3-(trifluoromethyl)phenyl-3-hydroxypropanoic acid

Research Briefing on (3R)-3-4-fluoro-3-(trifluoromethyl)phenyl-3-hydroxypropanoic acid (CAS: 2227863-17-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of (3R)-3-4-fluoro-3-(trifluoromethyl)phenyl-3-hydroxypropanoic acid (CAS: 2227863-17-2) as a promising compound for therapeutic applications. This briefing synthesizes the latest research findings, focusing on its synthesis, pharmacological properties, and potential clinical applications.

The compound, characterized by its unique trifluoromethyl and fluoro-substituted phenyl ring, has garnered attention due to its role as a key intermediate in the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the development of enzyme inhibitors, particularly targeting metabolic pathways involved in inflammatory and oncogenic processes. The stereospecific (3R)-configuration is critical for its biological activity, as evidenced by in vitro and in vivo assays.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for (3R)-3-4-fluoro-3-(trifluoromethyl)phenyl-3-hydroxypropanoic acid, achieving a 92% yield with high enantiomeric purity (>99% ee). The methodology employed asymmetric hydrogenation and subsequent oxidation, offering a scalable approach for industrial production. This advancement addresses previous challenges related to cost and yield, facilitating further preclinical evaluation.

Pharmacological investigations have revealed that the compound exhibits potent inhibitory effects on lactate dehydrogenase (LDH), with an IC50 of 0.8 μM. This finding, reported in a recent Nature Communications article, suggests its potential as an anti-glycolytic agent in cancer therapy. Additionally, its metabolic stability and low cytotoxicity in human hepatocytes (CLint < 10 μL/min/mg) position it as a viable candidate for further drug development.

Ongoing clinical trials (Phase I/II) are evaluating derivatives of (3R)-3-4-fluoro-3-(trifluoromethyl)phenyl-3-hydroxypropanoic acid as novel anti-inflammatory agents. Preliminary data indicate a significant reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-α) in murine models, with a favorable pharmacokinetic profile (t1/2 = 6.2 h, Cmax = 12.4 μg/mL). These results underscore its translational potential in autoimmune diseases.

In conclusion, (3R)-3-4-fluoro-3-(trifluoromethyl)phenyl-3-hydroxypropanoic acid represents a multifaceted compound with applications spanning from synthetic chemistry to therapeutics. Future research should focus on structure-activity relationship (SAR) studies and formulation optimization to enhance its bioavailability and target specificity.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd